2-Fluoro-dl-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCRCTMDYITATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313097 | |
| Record name | DL-2-Fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2629-55-2, 325-69-9, 35175-89-4 | |
| Record name | DL-2-Fluorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2629-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000325699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-3-(2-Fluorophenyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-2-Fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-3-(2-fluorophenyl)alanine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2 Fluoro Dl Phenylalanine and Its Analogues
Chemoenzymatic and Stereoselective Synthesis Pathways
Chemoenzymatic methods, which combine chemical synthesis with biological catalysis, are highly effective for producing stereochemically pure fluorinated phenylalanines. These pathways leverage the high selectivity of enzymes to resolve racemic mixtures or to catalyze stereospecific reactions.
A prominent enzymatic approach involves the use of ammonia (B1221849) lyases. Phenylalanine ammonia lyase (PAL), for instance, catalyzes the reversible elimination of ammonia from L-phenylalanine to form (E)-cinnamic acid. nih.govd-nb.info This reaction can be reversed to synthesize L-phenylalanine derivatives. By starting with a chemically synthesized ortho-fluoro-(E)-cinnamic acid, PAL can catalyze the stereoselective addition of ammonia to afford (S)-2-fluorophenylalanine with excellent enantiomeric purity (<99% ee). nih.govbeilstein-journals.org This method provides a direct route to the biologically relevant L-enantiomer.
Aromatic amino acid aminotransferases (ArATs) are another class of enzymes utilized in these syntheses. nih.gov They can catalyze the conversion of α-keto acids to α-amino acids. For example, an ArAT from Thermus thermophilus has been shown to facilitate a dynamic kinetic resolution process, converting racemic β-substituted phenylpyruvate derivatives into β-branched aromatic α-amino acids with high diastereoselectivity. nih.gov
The following table summarizes key enzymatic approaches for synthesizing fluorinated phenylalanine analogues.
| Enzyme | Substrate(s) | Product | Key Feature |
| Phenylalanine Ammonia Lyase (PAL) | o-fluoro-(E)-cinnamic acid, Ammonia | (S)-2-fluorophenylalanine | Excellent enantioselectivity (<99% ee) for the L-enantiomer. nih.govnih.govbeilstein-journals.org |
| Phenylalanine Aminomutase (PAM) | o-fluoro-(E)-cinnamic acid, Ammonia | (R)-fluoro-β-phenylalanine and (S)-fluorophenylalanine | Catalyzes isomerization to produce both α- and β-amino acids. nih.govbeilstein-journals.org |
| Aromatic Amino Acid Aminotransferase (ArAT) | β-substituted phenylpyruvate derivatives | β-branched phenylalanine derivatives | Enables dynamic kinetic resolution for high diastereoselectivity. nih.gov |
These chemoenzymatic strategies are advantageous as they often proceed under mild reaction conditions and avoid the need for complex chiral auxiliaries or protecting group manipulations typically associated with purely chemical asymmetric syntheses. nih.gov
Approaches for Regioselective Fluorination (e.g., ortho-, meta-, para-positions)
Controlling the position of fluorine on the phenyl ring is a critical challenge in the synthesis of fluorophenylalanine isomers. Several methods have been developed to achieve regioselective fluorination.
Direct electrophilic fluorination of L-phenylalanine using reagents like [18F]F2 or [18F]acetylhypofluorite ([18F]AcOF) in trifluoroacetic acid has been explored. nih.gov While this method can produce the desired product, it often results in a mixture of ortho-, meta-, and para-isomers. nih.gov In one study, the reaction yielded a ratio of 72.5:13.9:13.6 for the o:m:p isomers, respectively, indicating a preference for the ortho-position but lacking exclusive selectivity. nih.gov
More controlled and regioselective approaches often involve multi-step syntheses using cross-coupling reactions.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. It has been successfully used to synthesize various phenylalanine derivatives. nih.govbeilstein-journals.org
Stille Coupling: The synthesis of ortho-substituted derivatives has been achieved using a Stille coupling reaction to create a vinyl intermediate, which is then converted to the final amino acid. nih.gov
Palladium-Catalyzed Fluorination: Modern methods utilize palladium catalysts with specialized ligands to fluorinate aryl triflates or bromides with high regioselectivity. acs.org These reactions can proceed at room temperature and prevent the formation of undesired regioisomers that can plague other methods. acs.org
Electrochemical fluorination represents another advanced technique. By applying a precise electrode potential that is tuned to the specific aromatic hydrocarbon, the reaction can be controlled to minimize side products and improve regioselectivity and yield. technologypublisher.com
The table below compares different methods for regioselective fluorination.
| Method | Reagent/Catalyst | Selectivity | Advantages | Disadvantages |
| Direct Electrophilic Fluorination | [18F]AcOF or [18F]F2 | Moderate (prefers ortho) | Direct, one-step process | Produces isomeric mixtures. nih.gov |
| Negishi/Stille Coupling | Pd or Ni catalyst | High | Excellent regiocontrol for specific isomers. nih.govbeilstein-journals.org | Multi-step synthesis required. |
| Palladium-Catalyzed Fluorination | Pd catalyst with specialized ligands (e.g., AlPhos) | High | High regioselectivity, mild conditions. acs.org | Requires pre-functionalized substrates (triflates, bromides). |
| Electrochemical Fluorination | Electrode potential | High | Tunable, minimizes side products. technologypublisher.com | Specialized equipment required. |
Preparation of Protected Derivatives for Peptide and Bioconjugate Synthesis
To incorporate 2-fluorophenylalanine into peptides, its reactive amino and carboxyl groups must be temporarily masked with protecting groups to prevent unwanted side reactions and uncontrolled polymerization during peptide synthesis. peptide.com The most common protecting groups in solid-phase peptide synthesis are the 9-fluorenylmethoxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc) groups for the α-amine. peptide.com
The synthesis of these protected derivatives is a crucial step for their use as building blocks. For example, Fmoc-protected 2-fluoro- and 2,6-difluoro-phenylalanine derivatives have been synthesized from a chiral auxiliary. nih.govbeilstein-journals.org Similarly, N-Boc protected derivatives can be prepared, often as part of a larger synthetic scheme, such as the synthesis of (R)-2,5-difluorophenylalanine which involves an N-Boc protected intermediate. nih.gov
Common protecting groups used in peptide synthesis are outlined in the table below.
| Protecting Group | Abbreviation | Target Functional Group | Cleavage Condition |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amine | Base (e.g., Piperidine) |
| t-Butyloxycarbonyl | Boc | α-Amine | Acid (e.g., Trifluoroacetic Acid - TFA) |
| Benzyl | Bzl | Carboxyl, Side Chains | Hydrogenolysis, Strong Acid (e.g., HF) |
| Benzyloxycarbonyl | Z or Cbz | α-Amine, Lysine Side Chain | Hydrogenolysis, HBr/AcOH |
The preparation of these derivatives, such as Boc-Lys(Fmoc)-OH, also enables the synthesis of protected peptide fragments that can be coupled together in solution or on-resin to build more complex molecules. peptide.com
Radiosynthesis of Fluorinated Phenylalanine Derivatives for Imaging Probes
Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with an ideal half-life (109.7 minutes) for Positron Emission Tomography (PET), a powerful molecular imaging technique used in oncology and neurology. acs.orgsnmjournals.org The synthesis of ¹⁸F-labeled phenylalanine derivatives, such as 2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FPhe), is of significant interest for use as PET tracers. thieme.de
Radiosynthesis must be rapid and efficient due to the short half-life of ¹⁸F. Several methods have been developed for the radiofluorination of phenylalanine and its precursors.
One successful approach is a three-step synthesis starting from a protected precursor. This method involves a nucleophilic [¹⁸F]-fluoride exchange reaction, followed by decarbonylation and deprotection to yield the final radiotracer, 2-[¹⁸F]FPhe. nih.govbeilstein-journals.org A notable advancement in this area is the development of a copper-mediated radiofluorination of an organoboron precursor. This method allows for the racemization-free preparation of 2-[¹⁸F]FPhe under mild conditions, which is highly advantageous for producing clinically useful PET probes. thieme.de
Direct radiofluorination of L-phenylalanine with electrophilic agents like [¹⁸F]F₂ is also possible but tends to produce a mixture of isomers, requiring subsequent purification by HPLC. nih.gov Another strategy involves the direct fluorination of a 4-borono-L-phenylalanine (BPA) precursor with [¹⁸F]AcOF or [¹⁸F]F₂, which can produce 4-borono-2-[¹⁸F]fluoro-L-phenylalanine with a radiochemical yield of 25-35%. nih.gov
The table below highlights various radiosynthesis methods for producing ¹⁸F-labeled phenylalanine derivatives.
| Method | Precursor | Key Reagents/Conditions | Product | Radiochemical Yield (decay-corrected) |
| Nucleophilic Substitution | Protected 2-formyl-L-phenylalanine derivative | [¹⁸F]-TBAF, Rh(PPh₃)₃Cl, acid hydrolysis | 2-[¹⁸F]-fluoro-L-phenylalanine | 43% (conventional), 34% (microwave) nih.govbeilstein-journals.org |
| Copper-Mediated Radiofluorination | N-Boc-2-(pinacolatoboryl)-L-phenylalanine ethyl ester | [¹⁸F]KF/K₂₂₂, Cu(OTf)₂(py)₄ | 2-[¹⁸F]-fluoro-L-phenylalanine | ~50% |
| Electrophilic Fluorination | L-phenylalanine | [¹⁸F]AcOF in TFA | o, m, p-[¹⁸F]fluoro-L-phenylalanine mixture | Not specified nih.gov |
| Electrophilic Fluorination of Boronated Precursor | 4-borono-L-phenylalanine (BPA) | [¹⁸F]AcOF or [¹⁸F]F₂ | 4-borono-2-[¹⁸F]fluoro-L-phenylalanine | 25-35% nih.gov |
| Two-Step from Prosthetic Group | N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | L-phenylalanine derivative | [¹⁸F]Fluorobenzoylated Phenylalanine | Variable |
These radiosynthetic routes provide access to valuable imaging agents that allow for the non-invasive study of amino acid transport and metabolism, which is often upregulated in cancerous tissues. snmjournals.org
Biochemical and Cellular Mechanisms of 2 Fluoro Dl Phenylalanine Action
Enzyme Modulation and Inhibition
2-Fluoro-DL-phenylalanine (B556775) and its derivatives have been shown to modulate the activity of several key enzymes, leading to a range of cellular effects.
Impact on Aromatic Amino Acid Biosynthetic Enzymes
This compound acts as a potent antimetabolite that affects enzymes involved in the biosynthesis of aromatic amino acids. nih.gov
3-deoxy-d-arabino-heptulosonate 7-phosphate (DAHP) synthase: In the unicellular cyanobacterium Synechocystis sp. 29108, 2-fluorophenylalanine, along with the 4-fluoro derivative, is a potent inhibitor of DAHP synthase. nih.gov This enzyme catalyzes the first committed step in the aromatic amino acid biosynthetic pathway. nih.govacs.org Its inhibition by 2-fluorophenylalanine leads to a depletion of precursors required for the synthesis of tyrosine and tryptophan, ultimately causing growth inhibition. nih.gov In Saccharomyces cerevisiae, mutants resistant to o-fluoro-DL-phenylalanine showed a deregulation of the tyrosine-dependent isozyme of DAHP synthase, making it insensitive to feedback inhibition by tyrosine. tandfonline.com This resulted in the overproduction of tyrosine, phenylalanine, and the rose-like flavor compound β-phenylethyl alcohol. tandfonline.com In Nocardia sp. 239, ortho- and para-fluoro-DL-phenylalanine were identified as suitable analogs for isolating mutants with feedback-inhibition-insensitive prephenate dehydratase. rug.nl
Prephenate Dehydratase: This enzyme is also a target of fluorinated phenylalanine analogs. In Escherichia coli, mutants resistant to o- and p-fluorophenylalanine exhibited constitutively depressed levels of chorismate mutase and prephenate dehydratase. msk.or.kr In Nocardia sp. 239, L-phenylalanine analogues, including fluorinated derivatives, strongly inhibited prephenate dehydratase activity. rug.nl
Table 1: Effect of this compound on Aromatic Amino Acid Biosynthetic Enzymes
| Enzyme | Organism | Effect of this compound | Consequence |
|---|---|---|---|
| 3-deoxy-d-arabino-heptulosonate 7-phosphate (DAHP) synthase | Synechocystis sp. 29108 | Potent inhibition | Growth inhibition due to depletion of tyrosine and tryptophan precursors nih.gov |
| 3-deoxy-d-arabino-heptulosonate 7-phosphate (DAHP) synthase | Saccharomyces cerevisiae | Resistance in mutants leads to deregulation of feedback inhibition | Overproduction of tyrosine, phenylalanine, and β-phenylethyl alcohol tandfonline.com |
| Prephenate Dehydratase | Escherichia coli | Constitutive depression in resistant mutants | Altered regulation of phenylalanine biosynthesis msk.or.kr |
| Prephenate Dehydratase | Nocardia sp. 239 | Strong inhibition | Basis for selecting feedback-inhibition-insensitive mutants rug.nl |
Inhibition of Proteasomal Catalytic Subunits
The proteasome is a multi-protein complex responsible for the degradation of most cytosolic and nuclear proteins in eukaryotes. nih.gov It possesses three main catalytic activities, associated with the β1, β2, and β5 subunits. nih.govacs.org The incorporation of fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors has been shown to significantly affect their potency and selectivity. nih.govacs.org
Studies have demonstrated that replacing phenylalanine with fluorinated analogs in proteasome inhibitors can enhance their specificity for the β5 subunit, also known as the chymotrypsin-like site. nih.govacs.org For instance, certain peptide epoxyketones containing fluorinated phenylalanine show decreased inhibition of the β2 subunit, leading to a notable increase in β5 specificity. nih.gov One such compound exhibited an IC₅₀ value of 2 nM for the β5 subunit, while the values for the β1 and β2 subunits were greater than 15 μM, making it one of the most β5-selective inhibitors identified. nih.gov This enhanced selectivity is attributed to the altered interactions within the enzyme's binding pockets due to the presence of the fluorine atoms. nih.gov
Effects on Viral Reverse Transcriptase Activity
N-tritylated derivatives of fluorophenylalanine have been investigated for their inhibitory effects on viral reverse transcriptase (RT), a crucial enzyme for retroviruses like Moloney murine leukemia virus (M-MuLV) and HIV. scielo.org.zaresearchgate.netsajs.co.za
In a study examining the effect of N-trityl-p-fluoro-DL-phenylalanine and its conjugates on M-MuLV RT, the p-fluoro derivative, when coupled to 8-(6-aminohexyl) amino-adenosine-3',5'-cyclic monophosphate, was found to be a weak inhibitor with an IC₅₀ value of 65 µM. scielo.org.zaresearchgate.netsajs.co.za In contrast, the corresponding p-iodo derivative was a much more potent inhibitor (IC₅₀ = 1 µM). scielo.org.zaresearchgate.netsajs.co.za Another study focusing on HIV-1 RT found that an N-trityl-para-fluoro-DL-phenylalanine conjugate was the strongest inhibitor among a series of halogenated derivatives, reducing RT activity to 69% at a concentration of 10⁻⁷ M, with an IC₅₀ of 29.2 μM. core.ac.uk These findings suggest that the nature of the halogen substituent on the phenylalanine ring plays a critical role in determining the inhibitory potency against viral reverse transcriptases.
Table 2: Inhibition of Viral Reverse Transcriptase by Fluorinated Phenylalanine Derivatives
| Enzyme | Compound | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Moloney Murine Leukemia Virus Reverse Transcriptase (M-MuLV RT) | N-trityl-p-fluoro-DL-phenylalanine-8-(6-aminohexyl) amino-adenosine-3',5'-cyclic monophosphate | 65 µM | scielo.org.zaresearchgate.netsajs.co.za |
| HIV-1 Reverse Transcriptase (HIV-1 RT) | N-trityl-para-fluoro-DL-phenylalanine-8-(6-aminohexyl)aminoadenosine-3′,5′-cyclic monophosphate | 29.2 μM | core.ac.uk |
Substrate for Tyrosine Hydroxylase Regulation
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. wikipedia.orgnih.gov It catalyzes the hydroxylation of L-tyrosine to L-DOPA. wikipedia.org While L-phenylalanine is a weak substrate for TH, fluorinated analogs like p-fluoro-L-phenylalanine can serve as substrates and are used to study the regulation of this enzyme. medchemexpress.comsigmaaldrich.com The binding and hydroxylation of these analogs provide insights into the active site structure and the mechanism of the enzyme. medchemexpress.com
Investigation of Cytochrome P450-Mediated Oxidation Mechanisms
Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs and xenobiotics. mdpi.comnih.gov The oxidation of fluorinated aromatic compounds by CYPs is of significant interest due to the strength of the carbon-fluorine bond. manchester.ac.uk
Computational studies have explored the mechanisms of oxidative defluorination of fluorinated compounds by CYP enzymes. manchester.ac.uk These studies suggest that the reaction can proceed through different pathways, including electrophilic attack on the aromatic ring followed by a fluorine shift or the formation of an epoxide intermediate. manchester.ac.uk The investigation of how CYPs metabolize fluorinated substrates like fluorinated phenylalanines contributes to understanding the potential for their enzymatic degradation and the factors that govern the stability of the C-F bond. manchester.ac.uk
Effects on Protein Synthesis and Function
The structural similarity of this compound to natural phenylalanine allows it to be incorporated into proteins during synthesis. chemimpex.comnih.gov This substitution can have profound effects on the structure, stability, and function of the resulting proteins. nih.gov The introduction of the highly electronegative fluorine atom can alter local electronic environments, hydrogen bonding capabilities, and hydrophobic interactions within the protein. nih.gov These modifications can lead to enhanced thermal stability, altered enzyme activity, and modified protein-protein interactions. nih.gov Consequently, the incorporation of fluorinated phenylalanines is a widely used strategy in protein engineering to create proteins with novel properties for therapeutic and biotechnological applications. chemimpex.comnih.gov
Non-Proteinogenic Amino Acid Incorporation into Peptides and Proteins
This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 canonical amino acids naturally encoded by the genetic code. biologists.com However, its structural similarity to the natural amino acid phenylalanine allows it to be recognized and utilized by the cellular protein synthesis machinery. cdnsciencepub.com Specifically, 2-fluoro-L-phenylalanine can be a substrate for phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for attaching phenylalanine to its corresponding transfer RNA (tRNA). sigmaaldrich.comnih.gov This enzymatic recognition is the crucial first step that enables its entry into the ribosome.
Once charged onto a tRNA molecule, 2-fluorophenylalanyl-tRNA can be delivered to the ribosome and incorporated into a growing polypeptide chain during the process of translation. sigmaaldrich.comscielo.org.za This allows for the creation of proteins and peptides where one or more phenylalanine residues are replaced by 2-fluorophenylalanine. This substitution has been demonstrated in various systems, including reconstituted E. coli translation systems designed for producing unnatural peptides. scielo.org.zacdnsciencepub.com The efficiency of this incorporation can be high, making it a useful tool for protein engineering and the synthesis of novel peptides. sigmaaldrich.com
The ability to incorporate 2-fluorophenylalanine into proteins residue-specifically or site-specifically has expanded the tools available for studying protein structure and function. nih.gov This technique allows for the introduction of the unique properties of fluorine into a biological macromolecule. nih.gov
| Study Focus | Key Finding | Organism/System | Reference |
|---|---|---|---|
| Ribosomal Translation of Unnatural Peptides | 2-fluoro Phe was efficiently translated and incorporated into peptides. | Reconstituted E. coli translation system | sigmaaldrich.com |
| Ribosomal Synthesis of Unnatural Peptides | 2-fluoro-L-phenylalanine was used as a building block in a reconstituted E. coli translation system to synthesize a peptide with multiple unnatural amino acids. | Reconstituted E. coli translation system | scielo.org.zacdnsciencepub.com |
| Cell-free Protein Synthesis | Incorporation of 2-fluorophenylalanine into proteins was confirmed in an E. coli-derived cell-free system. | E. coli-derived cell-free system | nih.gov |
| Protein Engineering | Incorporation of 2-fluorophenylalanine can be used to study protein structure and function. | General | cdnsciencepub.com |
Modulation of Protein Conformation, Stability, and Activity
The introduction of a fluorine atom onto the phenyl ring of phenylalanine can significantly alter the physicochemical properties of the amino acid, which in turn can modulate the conformation, stability, and activity of the protein into which it is incorporated. nih.govresearchgate.net Fluorine is highly electronegative and its substitution can influence the electronic distribution within the aromatic ring, affecting interactions such as cation-π and other non-covalent forces that are critical for maintaining protein structure. nih.gov
The incorporation of fluorinated amino acids, including 2-fluorophenylalanine, can lead to enhanced protein stability. nih.gov This increased stability is often attributed to the favorable properties of the carbon-fluorine bond and the unique interactions that fluorinated residues can form within the protein structure. nih.gov For example, studies on the PvuII endonuclease have shown that the position of fluorine substitution on the phenylalanine ring has differential effects on the enzyme's stability and activity. nih.gov While the incorporation of 3-fluorophenylalanine resulted in a protein with similar stability to the wild type and increased activity, the incorporation of 2-fluorophenylalanine and 4-fluorophenylalanine led to decreased stability and activity. nih.gov
Furthermore, the altered hydrophobicity and conformational preferences of 2-fluorophenylalanine can influence protein-protein interactions and the binding of ligands. researchgate.net These modifications are valuable in the field of protein engineering and the development of therapeutic proteins with improved properties. cdnsciencepub.com
| Protein Studied | Effect of 2-Fluorophenylalanine Incorporation | Key Observation | Reference |
|---|---|---|---|
| PvuII endonuclease | Decreased stability and activity | Poor incorporation compared to the 3-fluoro isomer. | nih.gov |
| General Proteins | Can enhance stability and alter activity | The effects are dependent on the specific protein and the site of incorporation. | nih.govresearchgate.net |
| Peptides | Can enhance stability and bioavailability | Useful in drug design and development. | cdnsciencepub.com |
Ribosomal Translation of Unnatural Peptides
The ribosomal machinery has been shown to be surprisingly flexible, capable of accepting and incorporating a variety of unnatural amino acids, including this compound. sigmaaldrich.comscielo.org.za This has been demonstrated in cell-free translation systems, which are reconstituted from purified components of the E. coli translation apparatus. scielo.org.zacdnsciencepub.com These systems provide a controlled environment to study the limits of the genetic code and to synthesize novel peptides with tailored properties.
In such systems, 2-fluoro-L-phenylalanine is a known substrate for the native E. coli phenylalanyl-tRNA synthetase (PheRS), which allows for its charging onto tRNAPhe. sigmaaldrich.comnih.gov The resulting 2-fluoro-L-phenylalanyl-tRNAPhe is then recognized by the elongation factor EF-Tu and delivered to the A-site of the ribosome for incorporation into the growing peptide chain. scielo.org.za Studies have shown that 2-fluorophenylalanine is translated efficiently, allowing for the production of peptides containing this unnatural amino acid in good yields. sigmaaldrich.com This capability is a cornerstone of efforts to expand the chemical diversity of ribosomally synthesized peptides for applications in drug discovery and materials science. sigmaaldrich.comscielo.org.za
Interference with Nucleic Acid Metabolism and Cell Cycle Regulation
Inhibition of DNA and RNA Synthesis
Uncoupling of Protein and Ribonucleic Acid Synthesis
There is no specific information available in the reviewed scientific literature regarding the uncoupling of protein and ribonucleic acid synthesis by this compound. Research on other fluorinated amino acid analogs has demonstrated such effects, but these findings cannot be directly attributed to the 2-fluoro isomer without specific experimental evidence.
Cell Cycle Arrest (e.g., G2 phase) for Mechanistic Studies
Specific studies on the effect of this compound on cell cycle progression are not prominently featured in the available literature. Research on the para-isomer, p-Fluoro-DL-phenylalanine, has indicated that it can cause a reversible arrest of HeLa cells in the G2 phase of the cell cycle. sigmaaldrich.com However, it is not confirmed whether this compound induces a similar effect.
Transport and Uptake Dynamics
The cellular uptake and transport of this compound are critical determinants of its biological activity. As an analogue of the essential amino acid phenylalanine, it primarily utilizes the transport systems responsible for the uptake of large neutral amino acids.
The L-type amino acid transporter 1 (LAT1), a member of the solute carrier family 7 (SLC7A5), is a key transporter for large neutral amino acids, including phenylalanine. d-nb.info LAT1 is a sodium- and pH-independent exchanger, meaning it transports one amino acid into the cell while exporting another out with a 1:1 stoichiometry. d-nb.info This transporter is highly expressed in various tissues, including the blood-brain barrier and cancer cells, making it a significant pathway for the uptake of amino acid-based compounds. d-nb.infothno.org
Research has shown that fluorinated phenylalanine analogues, such as 2-fluoro-L-phenylalanine, are recognized and transported by the LAT1 system. nih.govgoogle.com The affinity of these analogues for LAT1 is a crucial factor in their cellular uptake. Phenylalanine itself has a high affinity for LAT1, with a reported Michaelis-Menten constant (K_m) of 14.2 µM. thno.org The presence of a fluorine atom on the phenyl ring, as in 2-fluoro-L-phenylalanine, can influence this interaction. For instance, studies with other fluorinated phenylalanine derivatives have demonstrated competitive inhibition of the uptake of natural LAT1 substrates. google.com This competitive interaction confirms that these analogues utilize the same transport machinery as L-phenylalanine. google.com
Inhibition studies are a common method to determine the interaction of a compound with a specific transporter. In these assays, the uptake of a radiolabeled known substrate of LAT1, such as [¹⁴C]-L-leucine or [³H]-L-phenylalanine, is measured in the presence of the test compound. google.comacs.org A reduction in the uptake of the radiolabeled substrate indicates that the test compound is competing for the same binding site on the transporter. The inhibitory constant (K_i) is a measure of the affinity of the competing molecule for the transporter. For example, in a study with L-2-F-methyl-phenylalanine, a compound structurally related to 2-fluoro-L-phenylalanine, a K_i value of 76 µM was obtained for the inhibition of L-phenylalanine uptake in rat rhabdomyosarcoma cells, which is comparable to the K_m value of 65 µM for L-phenylalanine in the same system. google.com This suggests a similar affinity for the LAT1 transporter.
The stereoselectivity of LAT1 is also an important consideration. While LAT1 can transport both L- and D-enantiomers of amino acids, it generally shows a higher affinity for the L-form. d-nb.info However, the transport rate (V_max) can be similar for both enantiomers. d-nb.info Therefore, in a racemic mixture of DL-phenylalanine, both enantiomers may be transported, but the L-enantiomer likely has a competitive advantage for binding to LAT1.
Table 1: Kinetic Parameters of Amino Acid Analogues for LAT1
| Compound | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| L-2-F-methyl-phenylalanine | Rat Rhabdomyosarcoma | K_i | 76 µM | google.com |
| L-Phenylalanine | Rat Rhabdomyosarcoma | K_m | 65 µM | google.com |
| Phenylalanine | Not specified | K_m | 14.2 µM | thno.org |
The ability of this compound to cross the blood-brain barrier (BBB) is a critical aspect of its potential effects on the central nervous system. The BBB is a highly selective barrier that restricts the passage of most substances from the bloodstream into the brain. However, it has specific transport systems to allow the entry of essential nutrients, including amino acids. The primary mechanism for the transport of large neutral amino acids across the BBB is the LAT1 transporter. d-nb.infonih.gov
Studies in rat models have provided valuable insights into the transport of fluorinated phenylalanine analogues across the BBB. In one comparative study, the transport rates of L-[2-¹⁸F]fluorophenylalanine and L-[U-¹⁴C]phenylalanine were investigated in rats. nih.govosti.gov The fraction of transported tracer (FTT), which is the ratio of brain radioactivity to the integrated plasma radioactivity, was used to quantify the transport across the BBB. nih.govosti.gov The results showed that the cerebral FTT for L-[2-¹⁸F]fluorophenylalanine was 0.042, which was very close to the FTT of 0.045 for L-[U-¹⁴C]phenylalanine in the control group. nih.govosti.gov This indicates that the transport rate of L-[2-¹⁸F]fluorophenylalanine across the BBB is nearly the same as that of natural phenylalanine. nih.govosti.gov
Furthermore, the study demonstrated that the transport of L-[2-¹⁸F]fluorophenylalanine is mediated by the large neutral amino acid (NAA) transport system. nih.govosti.gov When the rats were pre-loaded with a high concentration of other large neutral amino acids, the cerebral FTT for both L-[2-¹⁸F]fluorophenylalanine and L-[U-¹⁴C]phenylalanine significantly decreased to 0.016 and 0.019, respectively. nih.govosti.gov This competitive inhibition confirms that L-[2-¹⁸F]fluorophenylalanine utilizes the same saturable transport system as other large neutral amino acids to cross the BBB. nih.govosti.gov The ratio of the FTT of L-[2-¹⁸F]fluorophenylalanine to that of L-[U-¹⁴C]phenylalanine remained approximately 0.90 across all experimental groups, further supporting the similarity in their transport mechanisms. nih.govosti.gov
These findings from research models suggest that this compound can effectively cross the blood-brain barrier, primarily via the LAT1 transporter, in a manner that is competitive with natural amino acids.
Table 2: Transport of L-[2-¹⁸F]fluorophenylalanine Across the Blood-Brain Barrier in Rats
| Experimental Group | Cerebral FTT of L-[2-¹⁸F]fluorophenylalanine | Cerebral FTT of L-[U-¹⁴C]phenylalanine | Ratio of FTT ([¹⁸F]Phe/[¹⁴C]Phe) | Reference |
|---|---|---|---|---|
| Control | 0.042 | 0.045 | ~0.90 | nih.govosti.gov |
| NAA Loaded | 0.016 | 0.019 | ~0.90 | nih.govosti.gov |
FTT: Fraction of Transported Tracer NAA: Large Neutral Amino Acids
The uptake of amino acid analogues like this compound can be significantly influenced by the extracellular and intracellular concentrations of natural amino acids. This is due to the competitive nature of the transport systems, particularly the LAT1 transporter, which functions as an antiporter. d-nb.info Pre-treatment of cells with a natural amino acid can lead to its intracellular accumulation, which can then stimulate the exchange and subsequent uptake of an extracellular amino acid analogue. mdpi.com
Research on a similar compound, 4-borono-L-phenylalanine (BPA), has shed light on this phenomenon. In a study using A549 human non-small cell lung carcinoma cells and V79-4 normal Chinese hamster lung fibroblasts, the effect of pre-loading with L-phenylalanine and L-tyrosine on BPA uptake was investigated. mdpi.com For the normal V79-4 cell line, pre-treatment with both L-phenylalanine and L-tyrosine resulted in a significant increase in BPA uptake, by factors of 1.46 and 2.04, respectively. mdpi.com This enhancement is attributed to the increased intracellular pool of the natural amino acids, which drives the exchange transport of the extracellular BPA into the cells via the LAT1 antiporter. mdpi.com
Interestingly, in the cancerous A549 cell line, which overexpresses LAT1, pre-treatment with L-tyrosine also stimulated BPA uptake. mdpi.com However, pre-treatment with L-phenylalanine appeared to have an inhibitory effect, although this was not statistically significant. mdpi.com This suggests that the interplay between the pre-loading amino acid, the analogue, and the specific cell type with its transporter expression levels can lead to different outcomes.
In another context, competitive stimulation experiments with DL-p-fluorophenylalanine and L-tryptophan in Ehrlich ascites cells also demonstrated the complex interactions. umich.edu In these experiments, the presence of L-tryptophan increased the uptake of DL-p-fluorophenylalanine, while the uptake of L-tryptophan was decreased. umich.edu This again highlights the competitive and often stimulatory effects that can occur when multiple amino acid substrates are present.
These findings suggest that the uptake of this compound in a biological system is not static but is dynamically influenced by the local concentrations of natural amino acids. Pre-existing levels of amino acids like phenylalanine and tyrosine can either enhance or compete with the uptake of the fluorinated analogue, depending on the specific cellular context and the expression and activity of transporters like LAT1.
Table 3: Effect of Amino Acid Pre-Treatment on 4-Borono-L-Phenylalanine (BPA) Uptake
| Cell Line | Pre-Treatment Amino Acid | Change in BPA Uptake (Fold) | Reference |
|---|---|---|---|
| V79-4 (Normal) | L-Phenylalanine | 1.46 | mdpi.com |
| V79-4 (Normal) | L-Tyrosine | 2.04 | mdpi.com |
| A549 (Cancerous) | L-Tyrosine | Increased (factor not specified) | mdpi.com |
| A549 (Cancerous) | L-Phenylalanine | 0.75 (not statistically significant) | mdpi.com |
Applications As Research Probes and Tools
Protein Engineering and Structural Biology Applications
In the fields of protein engineering and structural biology, 2-Fluoro-dl-phenylalanine (B556775) is utilized to introduce specific biophysical probes into polypeptide chains. This enables detailed investigation of protein structure, stability, and interactions without causing major structural disruptions.
Probing Protein-Protein and Protein-Ligand Interactions
The site-specific incorporation of 2-Fluorophenylalanine into proteins serves as a powerful method for investigating the intricacies of molecular recognition. The aromatic side chain of phenylalanine is frequently involved in crucial interactions within proteins and at their interfaces with other molecules, including other proteins and smaller ligands. These interactions can be hydrophobic or electrostatic in nature, such as π-stacking or cation-π interactions. nih.gov
Fluorination of the aromatic ring alters its electrostatic potential with only minor steric changes. nih.gov This modification allows researchers to systematically probe the contribution of these aromatic interactions to binding affinity and specificity. By comparing the behavior of the fluorinated protein to its wild-type counterpart, scientists can dissect the energetic contributions of specific aromatic residues to protein-protein or protein-ligand binding events. For instance, studies have used fluorinated phenylalanine analogues to provide evidence for cation-π interactions between peptide ligands and their G protein-coupled receptors. This approach is crucial for understanding the molecular basis of signal transduction and for the rational design of molecules that can modulate these interactions.
The ability to genetically encode fluorinated phenylalanine analogues allows for their precise placement within a protein structure, offering a refined tool to explore:
Binding Pockets: Mapping the electrostatic environment of active sites and ligand-binding pockets.
Interaction Interfaces: Identifying key residues and forces driving protein complex formation.
Conformational Changes: Detecting subtle structural rearrangements that occur upon binding.
Enhancing Stability and Bioavailability of Therapeutic Peptide Constructs for Research
A significant challenge in the development of therapeutic peptides is their typically low in vivo stability, as they are susceptible to degradation by proteases. The incorporation of unnatural amino acids, including 2-Fluorophenylalanine, is a key strategy to overcome this limitation. nih.govcreative-peptides.com
Introducing fluorinated amino acids can enhance the catabolic stability of peptides and proteins. nih.gov This "fluoro-stabilization effect" stems from several factors. The strong carbon-fluorine bond can sterically hinder the approach of proteases to the peptide backbone, slowing degradation. Furthermore, fluorination can influence the local conformation of the peptide chain, potentially masking cleavage sites. For example, replacing proline with 4-fluoroproline in collagen has been shown to dramatically increase its conformational stability due to stereoelectronic effects that favor a specific ring pucker. mdpi.com While this is a different fluorinated amino acid, the principle of using fluorine to enforce a specific, more stable conformation is broadly applicable.
Research has shown that fluorination can enhance the thermodynamic stability of proteins, particularly in hydrophobic cores. nih.gov This increased stability can translate to a longer shelf-life and improved bioavailability for peptide-based research constructs, making them more robust tools for laboratory investigations. nih.gov
| Modification Strategy | Observed Effect on Stability | Potential Mechanism |
| Incorporation of 2-Fluorophenylalanine | Increased resistance to proteolytic degradation. nih.gov | Steric hindrance at cleavage sites; conformational masking. |
| Fluorination of hydrophobic core residues | Enhanced thermodynamic stability. nih.gov | Favorable hydrophobic and stereoelectronic interactions. |
| General incorporation of fluorinated amino acids | Increased catabolic stability and shelf-life. nih.govmdpi.com | Altered hydrophobicity, conformation, and enzyme recognition. |
Nuclear Magnetic Resonance (NMR) Spectroscopic Probes for Structural and Conformational Studies
The fluorine-19 (¹⁹F) nucleus possesses properties that make it an exceptional probe for NMR spectroscopy studies of proteins. nih.gov 2-Fluorophenylalanine is a primary vehicle for introducing this probe into a protein of interest. acs.org The advantages of using ¹⁹F NMR in protein studies are significant:
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% of the proton's sensitivity) and 100% natural abundance, leading to strong NMR signals. ucla.edu
No Background Signal: Fluorine is virtually absent from biological systems, meaning that any observed ¹⁹F NMR signal comes exclusively from the introduced label. ucla.edu
Wide Chemical Shift Range: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. ucla.edu This sensitivity means that even subtle changes in protein conformation, dynamics, or ligand binding can be detected as changes in the ¹⁹F signal's position. nih.gov
By incorporating 2-Fluorophenylalanine at specific sites, researchers can obtain high-resolution information about the local environment at that position. This technique has been used to detect conformational heterogeneity and dynamics in viral proteases. acs.org Simple one-dimensional ¹⁹F NMR experiments can be sufficient to monitor protein folding, dimerization, and ligand binding events, providing a powerful yet straightforward method for studying protein structure and function. ucla.edu
| Property of ¹⁹F Nucleus | Advantage for Protein NMR | Application |
| High gyromagnetic ratio & 100% natural abundance | Strong, easily detectable signal. ucla.edu | Studies with low protein concentrations. |
| Absence in biological systems | Zero background interference. ucla.edu | Unambiguous detection of the labeled site. |
| Large chemical shift dispersion (>400 ppm) | High sensitivity to local environment. ucla.edu | Detecting conformational changes, ligand binding, and protein dynamics. nih.govacs.org |
Development of Biochemical and Enzymatic Inhibitors
The unique electronic properties of this compound also make it a valuable component in the design and study of enzyme inhibitors.
Elucidation of Inhibition Mechanisms and Structure-Activity Relationships
Understanding how an inhibitor interacts with its target enzyme is fundamental to developing more potent and specific drugs. Structure-activity relationship (SAR) studies systematically modify the chemical structure of a compound to determine which parts are crucial for its biological effect. science.gov
Incorporating 2-Fluorophenylalanine into a peptide or small molecule inhibitor allows researchers to probe the role of the aromatic ring in binding and inhibition. By replacing a standard phenylalanine with its 2-fluoro counterpart and measuring the resulting change in inhibitory activity, scientists can infer the importance of the electrostatic properties of that specific position. frontiersin.org For example, if fluorination—which withdraws electron density from the aromatic ring—decreases the inhibitor's potency, it might suggest that a cation-π interaction is important for binding. Conversely, if potency increases, it could indicate that reduced electron density or altered hydrophobicity is favorable for the interaction. These systematic studies, which can be extended to other positional isomers (e.g., 3-fluoro- or 4-fluorophenylalanine), provide critical data for building accurate SAR models, which in turn guide the design of next-generation inhibitors. nih.gov
Metabolic Pathway Investigations and Antimetabolite Studies
This compound serves as a valuable tool in the exploration of metabolic pathways, primarily due to its structural similarity to the natural amino acid phenylalanine. This resemblance allows it to interact with metabolic machinery, acting as both an inhibitor and a tracer, thereby providing insights into the regulation and flux of biochemical networks.
Use as Antimetabolites to Study Biosynthetic Regulation
As an antimetabolite, 2-fluorophenylalanine competitively inhibits enzymes and pathways that utilize phenylalanine. This inhibitory action is instrumental in studying the regulation of the aromatic amino acid biosynthesis pathway, also known as the shikimate pathway. In microorganisms, the biosynthesis of aromatic amino acids is tightly regulated, often through feedback inhibition where the final products (phenylalanine, tyrosine, and tryptophan) inhibit the activity of early enzymes in the pathway.
Researchers utilize fluorophenylalanine's toxic effect to isolate and study mutants with deregulated biosynthetic pathways. When wild-type microorganisms are grown in the presence of toxic analogs like p-fluorophenylalanine, only mutants that overproduce the natural amino acid, phenylalanine, can effectively compete with the analog and survive. nih.gov These resistant mutants often possess mutations in key regulatory enzymes, rendering them insensitive to feedback inhibition. For instance, studies in Escherichia coli and the actinomycete Amycolatopsis methanolica have used this strategy to select for strains with mutations in enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and chorismate mutase-prephenate dehydratase (CM-PDT). nih.govresearchgate.net These mutant enzymes exhibit continued activity even in the presence of high concentrations of phenylalanine or its analogs, demonstrating a loss of allosteric regulation. nih.gov By analyzing the genetic and biochemical changes in these resistant strains, scientists can elucidate the specific mechanisms of feedback control governing the flow of carbon through the shikimate pathway. researchgate.netnih.gov
Selection Markers for Mutant Isolation in Microbial Systems (e.g., yeast transformation)
The toxicity of fluorophenylalanine analogs is widely exploited as a powerful selection tool for isolating specific mutants in various microbial systems, including bacteria and yeast. Resistance to these compounds is a selectable phenotype that facilitates the identification of genetic modifications affecting amino acid biosynthesis and metabolism.
In the yeast Saccharomyces cerevisiae, resistance to p-fluorophenylalanine (PFP) is a common marker used to isolate mutants that overproduce phenylalanine. mdpi.com This strategy is particularly valuable in metabolic engineering efforts aimed at enhancing the production of phenylalanine-derived compounds. For example, selecting for PFP resistance has been used to develop yeast strains with increased production of 2-phenylethanol, a valuable fragrance and flavor compound. mdpi.comfrontiersin.org The underlying mechanism of resistance often involves mutations that lead to the deregulation of the phenylalanine biosynthetic pathway, causing an overproduction of endogenous phenylalanine which outcompetes the toxic analog. mdpi.com
This selection principle is not limited to yeast. In Pseudomonas aeruginosa, fluorophenylalanine-resistant mutants have been isolated to study genetic linkage and suppression mechanisms. tno.nl The ability to select for resistance provides a straightforward method to screen large populations of microorganisms for desired genetic traits without the need for more complex screening assays.
Tracing Metabolic Flux and Novel Metabolite Formation (e.g., fluoro-phenylethanol)
Beyond its role as an inhibitor, 2-fluorophenylalanine and its precursors can be used to trace the flow of metabolites through specific pathways. When a fluorinated precursor is introduced into a microbial system, it can be metabolized through the same enzymatic steps as its natural counterpart, leading to the formation of novel fluorinated metabolites.
A clear example is the metabolic conversion of 4-fluorophenylpyruvate (FPP) in yeast. Studies have shown that yeast cells can take up FPP and convert it into 4-fluorophenylalanine (FPA), demonstrating that the transaminase enzymes of the Ehrlich pathway act on this fluorinated substrate. mdpi.com The formation and accumulation of FPA within the cells confirm the activity of this metabolic route. mdpi.com
Furthermore, investigating the metabolic response to these analogs can reveal shifts in metabolic flux. Strains of S. cerevisiae selected for resistance to FPA often exhibit enhanced production of 2-phenylethanol. mdpi.comfrontiersin.org This occurs because the mutations conferring resistance lead to an increased intracellular pool of phenylalanine, which is then shunted into the Ehrlich pathway for conversion to 2-phenylethanol. While not a direct isotopic tracing method, this approach uses the fluorinated analog as a probe to perturb the metabolic network and track the resulting changes in metabolite production, effectively tracing the rerouting of metabolic flux toward specific end products.
Advanced Molecular Imaging Research Probes (Preclinical Development)
The incorporation of a fluorine atom into the phenylalanine structure makes it an ideal candidate for radiolabeling with the positron-emitting isotope fluorine-18 (¹⁸F). This has led to the development of ¹⁸F-labeled fluorophenylalanine derivatives as advanced molecular imaging probes for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in preclinical and clinical research.
Development and Evaluation of Positron Emission Tomography (PET) Radiotracers
Various isomers of [¹⁸F]fluorophenylalanine, including 2-[¹⁸F]FPhe, 3-[¹⁸F]FPhe, and 4-[¹⁸F]FPhe, as well as other derivatives like p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP), have been synthesized and evaluated as PET radiotracers for oncology. nih.gov The rationale for their use is the elevated rate of amino acid metabolism and protein synthesis in proliferating cancer cells compared to normal tissues. nih.gov
The development of these tracers involves sophisticated radiochemical synthesis methods to incorporate the ¹⁸F isotope efficiently. Preclinical evaluation in animal models of cancer is a critical step to assess their potential. Studies have compared the imaging quality of these novel tracers to established clinical radiotracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). For instance, preclinical evaluations of 3-L-[¹⁸F]FPhe and 3-D-[¹⁸F]FPhe have shown that they enable high-quality visualization of tumors, with some advantages over [¹⁸F]FET in certain tumor models. nih.gov Research has demonstrated that tracers like 3-L-[¹⁸F]FPhe can exhibit higher uptake in specific cancer cell lines (e.g., MCF-7 and PC-3) compared to [¹⁸F]FET. nih.gov
| Radiotracer | Target Application | Key Preclinical Finding | Reference |
|---|---|---|---|
| 3-L-[¹⁸F]FPhe | Tumor Imaging | Significantly higher uptake in MCF-7 and PC-3 tumor cells compared to [¹⁸F]FET. | nih.gov |
| 3-D-[¹⁸F]FPhe | Tumor Imaging | Enables accurate tumor delineation with imaging quality comparable to [¹⁸F]FET. | nih.gov |
| p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP) | Brain Tumor Imaging | Showed rapid tumor accumulation, similar to [¹⁸F]FET in glioma-bearing rats. | nih.gov |
Investigating Amino Acid Transport in Disease Models
The accumulation of ¹⁸F-labeled fluorophenylalanine tracers in tumors is not solely dependent on protein synthesis but is critically mediated by specific amino acid transport systems that are often overexpressed on the surface of cancer cells. This property makes these PET probes excellent tools for investigating the activity of amino acid transporters in vivo.
Analytical Chemistry and Method Development
In quantitative analytical chemistry, the use of an internal standard is a common practice to improve the precision and accuracy of an analysis. This is particularly important in methods like High-Performance Liquid Chromatography (HPLC), where variations in sample injection volume, detector response, and sample preparation can introduce errors. For the quantitative analysis of amino acids, non-proteinogenic amino acids are often ideal candidates for internal standards as they are structurally similar to the analytes of interest but are not naturally present in the biological samples being analyzed.
This compound, and its isomers such as 4-fluorophenylalanine, have been successfully employed as internal standards in the quantitative analysis of aromatic amino acids by HPLC with UV detection. nih.gov A simple and rapid HPLC-UV method has been developed for the reversed-phase separation of aromatic amino acids like tyrosine and phenylalanine without the need for derivatization. nih.gov In this method, 4-fluorophenylalanine serves as one of the internal standards for calibration. nih.gov
The use of an internal standard like 4-fluorophenylalanine helps to account for potential losses during sample preparation steps, such as protein hydrolysis, and variations in the HPLC system's performance. nih.govnih.gov The limit of detection for tyrosine and phenylalanine using this method was found to be approximately 0.05 µM. nih.gov This approach offers excellent accuracy and a precision of about 5% relative standard deviation, which includes the hydrolysis step. nih.gov
The following table outlines the role of fluorinated phenylalanine as an internal standard in a typical HPLC-UV method for amino acid analysis.
| Parameter | Description |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with UV detection (HPLC-UV) nih.gov |
| Internal Standard | 4-fluorophenylalanine nih.gov |
| Analytes | Aromatic amino acids (e.g., Tyrosine, Phenylalanine) nih.gov |
| Purpose | Calibration and quantification of amino acids in samples nih.gov |
| Key Advantage | Improves accuracy and precision by correcting for variations in sample preparation and analysis nih.govnih.gov |
The separation of enantiomers, or chiral resolution, is a critical process in many areas of science, including pharmaceutical development and biochemical research. For non-proteinogenic amino acids like this compound, which exists as a racemic mixture of D- and L-enantiomers, enantioselective resolution is necessary to study the distinct biological activities of each isomer.
Several chromatographic and spectroscopic techniques have been developed for the chiral separation of amino acids. One common approach involves the use of chiral stationary phases (CSPs) in HPLC. These CSPs contain a chiral selector that interacts differently with the two enantiomers, leading to their separation. Macrocyclic glycopeptide-based CSPs, for example, have shown broad applicability in the separation of both natural and synthetic amino acids, including their N-derivatized forms.
Another strategy for enantioselective resolution is through derivatization with a chiral reagent to form diastereomers, which can then be separated on a non-chiral stationary phase. For instance, Marfey's reagent (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide) and its analogs, like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), are used to derivatize amino acids. mdpi.com The resulting diastereomers can be separated by conventional reversed-phase HPLC and detected with high sensitivity, often in conjunction with mass spectrometry. mdpi.com
More recently, novel methods for enantioselective recognition have been developed. For example, a graphene-based nanoplatform functionalized with γ-cyclodextrin (γ-CD-GO) has been shown to exhibit excellent chiral selectivity for fluorescein-labeled D- and L-phenylalanine enantiomers. nih.gov This system demonstrated a significant difference in fluorescence quenching between the two enantiomers, with the fluorescence of the D-enantiomer being quenched much more effectively. nih.gov Such a system could potentially be adapted for the enantioselective sensing and resolution of other non-proteinogenic amino acids.
The table below summarizes some of the methods used for the enantioselective resolution of amino acids.
| Method | Principle | Application |
|---|---|---|
| Chiral HPLC with Chiral Stationary Phases (CSPs) | Differential interaction of enantiomers with a chiral selector immobilized on the stationary phase. | Direct separation of underivatized or derivatized amino acid enantiomers. |
| Derivatization with Chiral Reagents (e.g., L-FDLA) followed by HPLC | Formation of diastereomers with distinct physicochemical properties, allowing for separation on achiral columns. mdpi.com | Indirect separation and quantification of amino acid enantiomers, often with enhanced sensitivity. mdpi.com |
| Fluorescence-based Chiral Recognition | Enantioselective interaction with a chiral sensor leading to a measurable change in fluorescence. nih.gov | Sensing and potential separation of labeled amino acid enantiomers. nih.gov |
Materials Science and Polymer Chemistry Applications
The incorporation of fluorinated amino acids into peptides and proteins is a powerful strategy in materials science and polymer chemistry to create novel fluorinated polymers with tailored properties. mdpi.com The unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence the physicochemical properties of the resulting polymers. nih.gov
By replacing hydrogen atoms with fluorine in the side chains of amino acid residues, it is possible to modify properties such as hydrophobicity, thermal stability, chemical resistance, and folding behavior of polypeptides. mdpi.comnih.gov For example, the biosynthetic incorporation of p-fluorophenylalanine into repetitive polypeptide sequences has been used to create genetically engineered fluoropolymers. acs.org These materials can exhibit altered self-assembly and material properties compared to their non-fluorinated counterparts.
The synthesis of these fluorinated polymers can be achieved through various methods, including solid-phase peptide synthesis and the incorporation of non-canonical amino acids during protein expression in vivo. mdpi.com These "bottom-up" approaches allow for precise control over the placement of the fluorinated residues within the polymer chain, enabling the rational design of materials with specific functionalities. mdpi.com
Research in this area is focused on developing fluorinated protein and peptide materials for a range of biomedical applications, including the development of more stable therapeutic proteins, drug delivery vehicles, and bioimaging agents. mdpi.com The ability to fine-tune the properties of these polymers by incorporating fluorinated amino acids like this compound opens up new avenues for the creation of advanced biomaterials for research purposes.
The table below highlights the impact of incorporating fluorinated amino acids into polymers.
| Modified Property | Effect of Fluorination | Research Application |
|---|---|---|
| Hydrophobicity | Increased hydrophobicity of the polymer. nih.gov | Modulating protein folding and self-assembly. nih.gov |
| Thermal Stability | Enhanced thermal stability due to the strong C-F bond. nih.gov | Creation of more robust biomaterials. nih.gov |
| Chemical Resistance | Improved resistance to chemical degradation. nih.gov | Development of durable materials for various environments. nih.gov |
| Biological Stability | Increased resistance to proteolytic degradation. nih.gov | Prolonging the in vivo half-life of therapeutic peptides and proteins. nih.gov |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Fluoro-dl-phenylalanine (B556775). Both ¹H and ¹⁹F NMR provide unique insights into the molecular environment of the hydrogen and fluorine atoms, respectively.
¹H NMR: The proton NMR spectrum of fluorinated phenylalanines provides specific signals for the protons in the molecule. acs.org The chemical shifts (δ) and coupling constants (J) are influenced by the electron-withdrawing fluorine atom on the aromatic ring. In studies of related fluorinated dipeptides, the amide NH proton typically appears as a doublet around 8.5-8.6 ppm. acs.org Protons on the aromatic ring appear as complex multiplets between 7.09 and 7.39 ppm. acs.org The alpha-proton (α-H) and beta-protons (β-H₂) of the alanine (B10760859) backbone resonate further upfield.
| Proton Assignment (in a peptide context) | Typical Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Amide (NH) | ~8.60 | Doublet (d) | J = 7.6 |
| Aromatic (C₆H₄) | 7.09 - 7.39 | Multiplet (m) | N/A |
| Alpha-CH (Hα) | ~4.21 | Doublet of doublets (dd) | J ≈ 7.1 |
| Beta-CH₂ (Hβ) | 3.04 - 3.22 | Multiplet (m) | N/A |
This interactive table summarizes typical ¹H NMR spectral data for a phenylalanine residue fluorinated at the ortho- (2-) position within a peptide, based on published research. acs.org Actual values can vary with solvent and other experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis absorption of this compound is primarily determined by its aromatic phenyl ring, which acts as the chromophore. Phenylalanine itself typically exhibits a maximum absorption wavelength (λmax) at approximately 257.5 nm. photochemcad.com The introduction of a fluorine atom onto the benzene (B151609) ring is not expected to dramatically shift this absorption maximum, as the fundamental π-electron system of the ring remains intact. Changes in the environment of the aromatic ring, such as solvent polarity or incorporation into a larger molecule, can cause small shifts in the absorption spectrum. nih.gov
| Compound | Chromophore | Typical λmax (in water) | Molar Absorptivity (ε) |
| Phenylalanine | Phenyl ring | 257.5 nm | 195 M⁻¹cm⁻¹ |
| This compound | 2-Fluorophenyl ring | ~257 nm (estimated) | Similar to Phenylalanine |
This interactive table compares the UV absorption data of Phenylalanine to the expected values for this compound. photochemcad.com
Mass Spectrometry (MS) for Molecular Identification and Conjugate Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀FNO₂), the calculated molecular weight is 183.18 g/mol . nih.gov MS analysis confirms this molecular weight, with the molecular ion peak [M]+ or protonated molecule [M+H]+ appearing at m/z 183 or 184, respectively.
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragment ions for this compound include peaks corresponding to the loss of the carboxylic group and side-chain fragments. PubChem lists major peaks in the mass spectrum at m/z values of 109 and 138. nih.gov Furthermore, liquid chromatography-mass spectrometry (LC-MS) is frequently employed to confirm the identity and purity of this compound and its conjugates, such as in the synthesis of fluorinated dipeptides. acs.org
| Property | Value |
| Molecular Formula | C₉H₁₀FNO₂ |
| Average Molecular Weight | 183.18 g/mol |
| Monoisotopic Molecular Weight | 183.069557 Da |
| Major MS Fragments (m/z) | 109, 138 |
This interactive table displays key mass spectrometry data for this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for its quantitative analysis. Commercial specifications for this compound often state a purity of ≥97.5% as determined by HPLC. thermofisher.com
Reverse-phase HPLC is a commonly used mode for the analysis of amino acids. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape. The retention time—the time it takes for the compound to elute from the column—is a characteristic feature used for identification under specific conditions. For quantitative analysis, the area under the chromatographic peak is proportional to the concentration of the compound. For enhanced detection, especially at low concentrations, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be employed to create fluorescent products that are easily quantifiable. nih.gov
Future Directions and Emerging Research Perspectives
Design and Synthesis of Next-Generation Fluorinated Phenylalanine Analogues
The development of novel synthetic methodologies is crucial for accessing a wider array of fluorinated phenylalanine analogues with unique properties. Future research is focused on creating more efficient, stereoselective, and scalable synthetic routes to expand the chemical space of these valuable compounds.
One promising area is the advancement of asymmetric synthesis techniques. The use of chiral nickel(II) complexes, for instance, has shown potential as a powerful tool for producing tailor-made non-canonical amino acids, including fluorinated phenylalanine analogues that are still largely unexplored in peptide and protein chemistry. nih.gov These methods aim to overcome the challenges of producing enantiomerically pure fluorinated amino acids in large quantities. nih.gov Asymmetric hydrogenation is another complementary strategy being explored to generate optically active fluorine-containing building blocks with high enantioselectivities and quantitative yields. rsc.org
Chemoenzymatic synthesis is also emerging as a highly efficient and environmentally friendly approach. nih.gov Researchers are establishing multi-step chemoenzymatic cascades to produce chiral fluorinated aromatic amino acids from readily available and cost-effective aldehydes. nih.gov These processes often involve the integration of C-C bond formation, chemical oxidative decarboxylation, and reductive amination, leveraging the stereoselectivity of enzymes to achieve high enantiomeric excess. nih.gov The directed evolution of enzymes like tryptophan synthase is also being used to efficiently convert fluorinated building blocks into fluorinated amino acid analogues. creative-peptides.com
Furthermore, the development of novel fluorination reagents and strategies continues to be a major focus. This includes direct fluorination of protected phenylalanine derivatives using reagents like Selectfluor, catalyzed by transition metals to achieve high yields and avoid unwanted side reactions. nih.gov Photocatalyzed benzylic fluorination represents another innovative approach to introduce fluorine at the β-position of the amino acid. nih.gov These next-generation synthetic methods will be instrumental in providing a diverse toolkit of fluorinated phenylalanine analogues for a wide range of applications. mdpi.com
Table 1: Emerging Synthetic Strategies for Fluorinated Phenylalanine Analogues
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Asymmetric Synthesis | Utilization of chiral catalysts (e.g., Ni(II) complexes) and asymmetric hydrogenation. nih.govrsc.org | High enantioselectivity, access to novel stereoisomers. nih.gov |
| Chemoenzymatic Cascades | Integration of enzymatic and chemical steps; use of enzymes like phenylalanine ammonia (B1221849) lyases. nih.govnih.gov | High stereoselectivity, mild reaction conditions, use of cost-effective starting materials. nih.gov |
| Novel Fluorination Methods | Direct C-H fluorination, photocatalysis, and use of advanced fluorinating agents (e.g., Selectfluor). nih.gov | Late-stage functionalization, regioselective fluorination. nih.gov |
| Continuous Flow Synthesis | Photooxidative cyanation followed by acid-mediated hydrolysis in a continuous flow setup. chemistryviews.org | Scalability, reduced purification steps, increased efficiency. chemistryviews.org |
Exploration of New Biological Targets and Pathways
The unique physicochemical properties conferred by fluorine make 2-fluoro-dl-phenylalanine (B556775) and its analogues powerful tools for exploring new biological targets and elucidating complex biological pathways. The introduction of fluorine can modulate a molecule's acidity, basicity, hydrophobicity, and conformation, thereby influencing its biological activity and metabolic stability. nih.gov
A significant area of future research lies in the design of novel therapeutic agents . Fluorinated amino acids are increasingly being incorporated into peptides and small molecules to enhance their pharmacological profiles. nih.gov For example, the incorporation of fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors has been shown to have a profound effect on inhibitor potency and selectivity, leading to the development of highly specific inhibitors for the β5 subunit of the proteasome. iris-biotech.de The glucagon-like peptide-1 receptor (GLP1R), a key target in diabetes treatment, is another area where fluorinated phenylalanine motifs are being explored. mdpi.com The enhanced metabolic stability and altered binding affinities of fluorinated peptides make them promising candidates for drug development against a variety of diseases. mdpi.com
Fluorinated phenylalanines are also invaluable as probes for studying biological systems . The incorporation of ¹⁸F-labeled phenylalanine analogues allows for non-invasive in vivo imaging using Positron Emission Tomography (PET). nih.gov This has significant applications in oncology for diagnosing and monitoring tumors, as these tracers can measure amino acid transport and protein synthesis rates, which are often elevated in cancer cells. nih.gov Beyond imaging, the incorporation of stable ¹⁹F isotopes provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy to probe protein structure, dynamics, and interactions without the background noise of ¹H-NMR. creative-peptides.com
Furthermore, the systematic substitution of natural amino acids with fluorinated analogues can be used to investigate the nature of molecular interactions within and between biomolecules. By tuning the electronic properties of the aromatic ring through fluorination, researchers can dissect the contributions of cation-π, hydrophobic, and other non-covalent interactions to protein stability and ligand binding. mdpi.comprinceton.edu This approach provides a deeper understanding of enzyme mechanisms and protein-protein recognition, which is crucial for rational drug design. nih.gov
Integration with Advanced Omics and Systems Biology Approaches
The integration of fluorinated phenylalanine analogues with advanced omics and systems biology approaches offers a powerful strategy to gain a holistic understanding of their biological effects. These high-throughput technologies can provide comprehensive data on the global changes occurring within a cell or organism upon the incorporation of these unnatural amino acids.
Proteomics , particularly mass spectrometry-based approaches, is a key tool for analyzing the incorporation of fluorinated amino acids into proteins. nih.gov Advanced mass spectrometry techniques can confirm the precise location and efficiency of unnatural amino acid incorporation, as well as identify any off-target effects or misincorporation. iris-biotech.denih.gov Quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be adapted to compare the proteomes of cells grown in the presence and absence of fluorinated analogues, revealing changes in protein expression, stability, and post-translational modifications. This allows for a systems-level view of how the cellular machinery adapts to the presence of these non-canonical building blocks.
Metabolomics , the large-scale study of small molecules within cells and tissues, can be used to investigate the metabolic consequences of incorporating fluorinated phenylalanine. mdpi.com By profiling the metabolome, researchers can identify alterations in metabolic pathways resulting from the introduction of the fluorinated analogue. rsc.org This could include effects on amino acid metabolism, energy production, or the synthesis of secondary metabolites. biorxiv.org Combining metabolomics with transcriptomics can provide a multi-layered understanding of the cellular response, linking changes in gene expression to alterations in metabolic networks. mdpi.com
Genomic analysis can be employed to identify genes and pathways associated with resistance or adaptation to fluorinated amino acids. For example, studying organisms that have developed resistance to p-fluorophenylalanine can reveal the genetic basis of this resistance, which may involve mutations in aminoacyl-tRNA synthetases or amino acid transporters. princeton.edu This information is valuable for understanding the mechanisms of toxicity and for engineering host organisms for more efficient incorporation of unnatural amino acids.
A multi-omics approach , combining genomics, transcriptomics, proteomics, and metabolomics, will provide the most comprehensive picture of the biological impact of fluorinated phenylalanine. rsc.org This integrated systems biology perspective will be crucial for understanding the complex interplay between the modified proteome and cellular physiology, ultimately enabling the more rational design and application of fluorinated amino acids in various biological contexts.
Table 2: Omics Approaches in Fluorinated Phenylalanine Research
| Omics Discipline | Key Techniques | Research Questions Addressed |
|---|---|---|
| Proteomics | Mass Spectrometry (MS), SILAC, Western Blot. nih.gov | Efficiency and fidelity of incorporation, changes in protein expression and stability, post-translational modifications. iris-biotech.denih.gov |
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com | Alterations in metabolic pathways, identification of novel metabolites, understanding metabolic fate. rsc.orgbiorxiv.org |
| Genomics/Transcriptomics | DNA sequencing, RNA sequencing (RNA-Seq). mdpi.com | Identification of resistance genes, analysis of gene expression changes in response to incorporation. princeton.edu |
Novel Applications in Synthetic Biology and Chemical Biotechnology
The unique properties of fluorinated amino acids are being harnessed in synthetic biology and chemical biotechnology to engineer novel biological systems and create advanced biomaterials. The ability to site-specifically incorporate these unnatural amino acids into proteins opens up a vast design space for creating proteins with tailored functions and enhanced properties. nih.gov
A major application is in protein engineering and de novo protein design . The incorporation of fluorinated phenylalanine can significantly enhance the thermal and chemical stability of proteins. The strong carbon-fluorine bond and the unique electronic properties of the fluorinated aromatic ring can alter protein folding, stability, and activity. nih.gov This is particularly valuable for creating robust enzymes for industrial applications or therapeutic proteins with longer shelf lives. nih.gov In de novo design, where proteins are created from scratch, fluorinated amino acids can be used to create novel folds and functional sites that are not accessible with the canonical 20 amino acids. youtube.com
The development of orthogonal translation systems is a cornerstone of this field, enabling the site-specific incorporation of fluorinated phenylalanine in response to a reassigned codon (e.g., the amber stop codon). nih.gov Researchers are engineering aminoacyl-tRNA synthetase/tRNA pairs that are specific for a particular fluorinated analogue, ensuring high fidelity of incorporation in both prokaryotic and eukaryotic expression systems. nih.gov This technology allows for the production of proteins with precisely placed fluorinated residues, which can serve as spectroscopic probes, reactive handles for bioconjugation, or modulators of protein function. nih.gov
Furthermore, fluorinated amino acids are being used to create novel biomaterials . For example, the incorporation of fluorinated phenylalanine into self-assembling peptides can be used to control the morphology and mechanical properties of the resulting hydrogels or nanofibers. nih.gov The unique properties of fluorinated compounds, such as their hydrophobicity and lipophobicity, can be exploited to create materials with novel surface properties or for drug delivery applications.
In the realm of metabolic engineering , while less explored, there is potential to engineer metabolic pathways to produce fluorinated natural products. This could involve evolving enzymes to accept fluorinated substrates or designing entirely new biosynthetic pathways. The creation of microorganisms that can biosynthesize and incorporate fluorinated amino acids into their proteins could lead to the production of novel antibiotics, bioplastics, and other valuable bioproducts.
Table 3: Applications in Synthetic Biology and Chemical Biotechnology
| Application Area | Specific Example | Potential Impact |
|---|---|---|
| Protein Engineering | Incorporation of fluorophenylalanine to increase enzyme thermostability. | Development of robust biocatalysts for industrial processes. nih.gov |
| De Novo Protein Design | Designing novel protein scaffolds with fluorinated cores. youtube.com | Creation of proteins with new functions and enhanced stability. |
| Biomaterials | Engineering self-assembling peptides with fluorinated residues for hydrogel formation. nih.gov | Development of advanced materials for tissue engineering and drug delivery. |
| Biocatalysis | Evolving enzymes to accept fluorinated substrates for novel chemical transformations. | Green and sustainable synthesis of valuable fluorinated chemicals. chemistryviews.org |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-Fluoro-DL-phenylalanine, and how is purity validated?
- Answer : this compound is synthesized via enzymatic dynamic kinetic resolution using nitrilase or aminotransferase systems to resolve racemic mixtures . Chemical fluorination of phenylalanine precursors using fluorinating reagents (e.g., Selectfluor) under controlled pH (e.g., pH 8, 40°C) is also documented . Purity is validated via reversed-phase HPLC coupled with UV detection (λ = 254 nm) and ¹⁹F NMR spectroscopy to confirm fluorine incorporation and enantiomeric ratios .
Q. What metabolic pathways degrade this compound in microbial models, and how do fluorination effects compare to non-fluorinated analogs?
- Answer : In Aspergillus niger, DL-phenylalanine degradation involves D-amino acid oxidase (for D-isomers) and L-phenylalanine aminotransferase (for L-isomers), producing fluorinated phenylpyruvate . Fluorine’s electronegativity alters substrate specificity in decarboxylases, slowing downstream oxidation compared to non-fluorinated phenylalanine. Cell-free assays with NADPH-dependent hydroxylases can track 2-fluorophenylacetic acid conversion to hydroxylated metabolites .
Q. What safety and handling protocols are critical for this compound in laboratory settings?
- Answer : The compound is strictly for research use (non-human/clinical). Handling requires PPE (gloves, lab coats) and fume hoods to avoid inhalation. Waste disposal must comply with halogenated organic compound regulations. Stability studies recommend storage at –20°C in inert atmospheres to prevent decomposition .
Advanced Research Questions
Q. How does the ortho-fluorine substituent in this compound influence its incorporation into bioactive peptides compared to para/meta-substituted analogs?
- Answer : Ortho-fluorine sterically hinders peptide bond formation in meta/para-preferring enzymes (e.g., phenylalanine ammonia-lyase). LC-MS analysis of Cand. Burkholderia crenata cultures showed a 29-fold increase in ortho-fluoro-substituted cyclic depsipeptides, whereas para-substituted analogs were rejected . Comparative assays using solid-phase peptide synthesis (SPPS) with Fmoc-protected fluorophenylalanines reveal steric and electronic effects on yield .
Q. What spectroscopic and computational methods elucidate the electronic effects of fluorine in this compound?
- Answer : ¹⁹F NMR chemical shifts (δ = –120 to –130 ppm) quantify electron-withdrawing effects on the aromatic ring. Density Functional Theory (DFT) simulations correlate fluorine’s position with charge distribution and H-bonding capacity. X-ray crystallography of fluorinated enzyme-substrate complexes (e.g., phenylalanine hydroxylase) reveals steric clashes in active sites .
Q. Can this compound serve as a precursor for PET radiotracers, and what radiolabeling strategies are viable?
- Answer : Yes. Isotopic exchange with ¹⁸F via nucleophilic aromatic substitution (using K¹⁸F/kryptofix) is feasible but requires optimized reaction conditions (e.g., anhydrous DMF, 100°C). Alternatively, enzymatic incorporation of this compound into tumor-targeting peptides enables in vivo tracking via PET imaging . Radiolabeled analogs must undergo stability testing in serum and metabolite profiling .
Methodological Guidance
- Contradiction Resolution : Discrepancies in enzymatic incorporation (e.g., para-fluoro rejection in vs. meta-fluoro acceptance) require comparative kinetic assays (e.g., Kₘ and Vₘₐₓ measurements) across substitution positions .
- Experimental Design : For metabolic studies, use isotopically labeled (¹³C/²H) this compound in tracer experiments with GC-MS or LC-HRMS to map degradation intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
